An In-depth Technical Guide to the Chemical Structure Analysis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
An In-depth Technical Guide to the Chemical Structure Analysis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the chemical structure analysis of the novel heterocyclic compound, 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The introduction of a nitro group and a substituted benzyl moiety to the pyrazole core can significantly modulate its physicochemical properties and biological efficacy. This guide, designed for researchers and drug development professionals, offers a detailed exploration of the synthesis and structural elucidation of this target molecule. We will delve into the practical and theoretical aspects of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, the definitive method of X-ray crystallography for unambiguous structure determination will be discussed. Each section provides not only step-by-step experimental protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the entire analytical process.
Introduction to 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole (Figure 1) is a substituted pyrazole with a molecular formula of C₁₀H₈ClN₃O₂ and a molecular weight of 237.64 g/mol .[3] The core structure features a five-membered pyrazole ring, which is a common scaffold in many pharmaceutical agents.[2][4] The substituents on the pyrazole ring—a 4-chlorobenzyl group at the N1 position, a nitro group at the C3 position, and a methyl group at the C5 position—are expected to confer specific chemical and biological properties. The electron-withdrawing nature of the nitro group can influence the electronic distribution within the pyrazole ring and may be a key pharmacophore for certain biological activities.[6] The lipophilic 4-chlorobenzyl group can enhance membrane permeability and potential interactions with hydrophobic pockets of target proteins. The methyl group can also influence the molecule's conformation and metabolic stability. A thorough understanding of the precise three-dimensional structure of this molecule is paramount for establishing structure-activity relationships (SAR) and for rational drug design.
Figure 1: Chemical Structure of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
Proposed Synthesis
A plausible synthetic route for 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is outlined below, based on established methods for the synthesis of substituted pyrazoles.[7][8] The general strategy involves the condensation of a β-diketone or a related precursor with a substituted hydrazine.
Synthetic Workflow
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol
-
Preparation of the Hydrazine: 4-Chlorobenzylhydrazine can be prepared from 4-chlorobenzyl chloride or synthesized from 4-chlorobenzaldehyde.[9]
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 1 equivalent of 4-chlorobenzylhydrazine in a suitable solvent such as ethanol or acetic acid.
-
Add 1 equivalent of a 1,3-dicarbonyl compound bearing a nitro group, such as nitromalondialdehyde or its synthetic equivalent like 1,1,3,3-tetramethoxy-2-nitropropane.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
-
Work-up and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole.
-
Spectroscopic Analysis
The following sections detail the predicted spectroscopic data for 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole based on the analysis of structurally similar compounds.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-4 (pyrazole) | 6.5 - 6.8 | s | - | The proton on the pyrazole ring is expected to be a singlet and appear in this region. |
| Benzyl CH₂ | 5.3 - 5.6 | s | - | The methylene protons of the benzyl group are a singlet due to the absence of adjacent protons. |
| Aromatic (ortho to CH₂) | 7.1 - 7.3 | d | ~8.5 | These protons are part of an AA'BB' system and will appear as a doublet. |
| Aromatic (ortho to Cl) | 7.3 - 7.5 | d | ~8.5 | These protons are also part of the AA'BB' system and will appear as a doublet. |
| Methyl CH₃ | 2.2 - 2.5 | s | - | The methyl protons are a singlet and their chemical shift is influenced by the adjacent pyrazole ring. |
Note: Predicted values are based on data from similar pyrazole derivatives.[11][12]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[13]
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | N/A | No carbonyl group present. |
| C3 (pyrazole) | 150 - 155 | The carbon bearing the nitro group is significantly deshielded.[14] |
| C4 (pyrazole) | 105 - 110 | This carbon is expected to have a chemical shift typical for a C-H in a pyrazole ring. |
| C5 (pyrazole) | 140 - 145 | The carbon bearing the methyl group. |
| Benzyl CH₂ | 50 - 55 | The benzylic carbon. |
| Aromatic C (ipso, attached to CH₂) | 135 - 138 | Quaternary carbon of the chlorophenyl ring. |
| Aromatic C (ortho to CH₂) | 128 - 130 | Aromatic CH carbons. |
| Aromatic C (ortho to Cl) | 129 - 131 | Aromatic CH carbons. |
| Aromatic C (ipso, attached to Cl) | 133 - 136 | Quaternary carbon bearing the chlorine atom. |
| Methyl CH₃ | 12 - 16 | The methyl carbon. |
Note: Predicted values are based on data from similar pyrazole derivatives.[6][15]
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A standard proton-decoupled sequence should be used to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[13]
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands are listed in Table 3.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-O (asymmetric stretch) | 1520 - 1560 | Strong |
| N-O (symmetric stretch) | 1340 - 1380 | Strong |
| C=N (pyrazole ring) | 1580 - 1620 | Medium |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C-Cl | 700 - 850 | Strong |
Note: Predicted values are based on data from nitropyrazoles and other related compounds.[1][16]
Experimental Protocol for FT-IR:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (237.64). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
Major Fragments:
-
Loss of the nitro group (NO₂) leading to a fragment at m/z [M-46]⁺.
-
Cleavage of the benzyl group, resulting in a prominent peak for the chlorotropylium ion at m/z 125.
-
Formation of the pyrazole-containing fragment after the loss of the chlorobenzyl group.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a GC-MS or LC-MS system. Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8][17][18]
X-ray Crystallography: The Definitive Structure Elucidation
While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.
Crystallography Workflow
Caption: General workflow for X-ray crystallography.
Experimental Protocol
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and diffraction data are collected.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, accurate three-dimensional structure.
Conclusion
The structural analysis of 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole requires a multi-faceted approach combining synthesis and various spectroscopic techniques. This guide provides a comprehensive framework for researchers to approach the characterization of this and similar novel compounds. While the spectroscopic data presented here are predicted based on sound chemical principles and data from analogous structures, they provide a strong basis for the initial identification and characterization. For unequivocal proof of structure, single-crystal X-ray crystallography remains the gold standard. The methodologies and insights provided herein are intended to empower scientists in the fields of medicinal chemistry and drug discovery to confidently and accurately elucidate the structures of new chemical entities.
References
-
PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. [Link]
-
RSIS International. Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
- Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Clotet-Codony, I., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 2021. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
- Al-Amiery, A. A., et al. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Scientific Reports, 2024.
-
ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]
-
Oregon State University. 13 C NMR Chemical Shifts. [Link]
- Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Pretsch, E., et al. Tables of Spectral Data for Structure Determination of Organic Compounds. Springer, 2000.
-
Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Journal of the Iranian Chemical Society. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
PubChem. 1-(4-chlorobenzyl)-3-methyl-1h-pyrazole-5-carboxylic acid. [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]
-
Michigan State University. Mass Spectrometry. [Link]
-
Almansour, A. I., et al. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Molecules, 2021. [Link]
-
Rostom, S. A. F., et al. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 2003. [Link]
-
National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]
Sources
- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. chemscene.com [chemscene.com]
- 4. connectjournals.com [connectjournals.com]
- 5. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. PubChemLite - 1-(4-chlorobenzyl)-3-methyl-1h-pyrazole-5-carboxylic acid (C12H11ClN2O2) [pubchemlite.lcsb.uni.lu]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 12. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. 3-Nitro-1H-pyrazole, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 17. article.sapub.org [article.sapub.org]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
